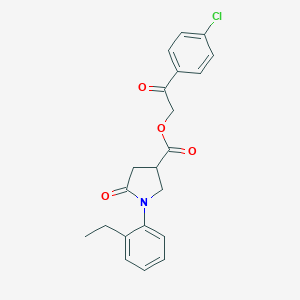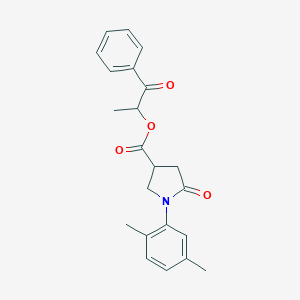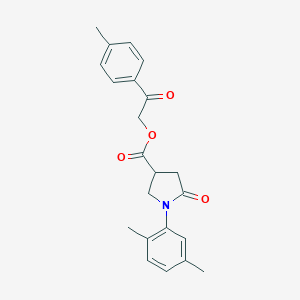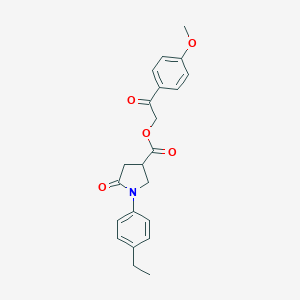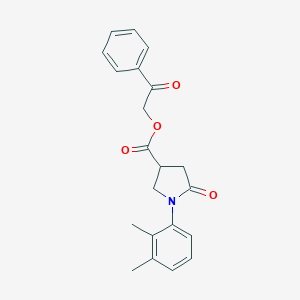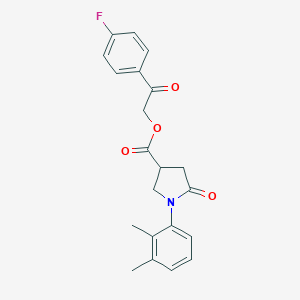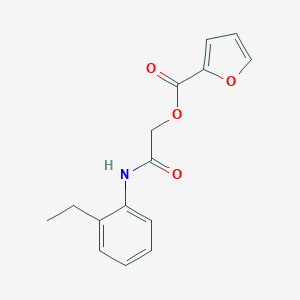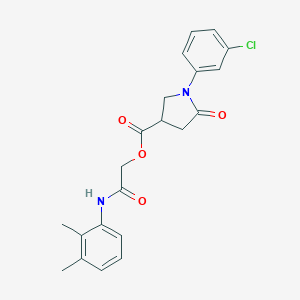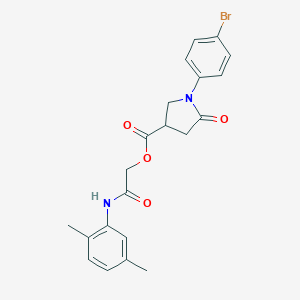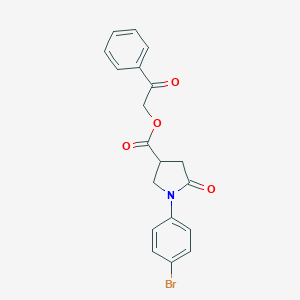
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BRD-K68174560, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 has been used in various scientific research applications, particularly in drug discovery. It has shown promising results in the inhibition of several enzymes, including protein kinases and histone deacetylases, which are involved in the development and progression of various diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 involves the inhibition of enzymes that play crucial roles in cellular signaling pathways. By inhibiting these enzymes, 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 can disrupt the signaling pathways that contribute to the development and progression of diseases.
Biochemical and Physiological Effects
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, its potency can vary depending on the specific enzyme being targeted, and further studies are needed to determine its efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine its efficacy in vivo and to optimize its potency and specificity. Additionally, research on the synthesis of analogs of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 may lead to the discovery of compounds with improved properties.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α-phenylacetoacetic acid ethyl ester. This intermediate is then reacted with pyrrolidine-2,3-dione to form the final product, 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0.
Propriétés
Nom du produit |
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C19H16BrNO4 |
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
phenacyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16BrNO4/c20-15-6-8-16(9-7-15)21-11-14(10-18(21)23)19(24)25-12-17(22)13-4-2-1-3-5-13/h1-9,14H,10-12H2 |
Clé InChI |
IUOKSGQUWROIKU-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




